3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of benzyloxyphenyl derivatives with other organic molecules. For instance, a novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The phenyl groups suggest the presence of benzene rings, and the benzyloxy group indicates a benzyl group attached to an oxygen atom .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antioxidant/Anti-inflammatory Activity : A study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, closely related to the requested compound, and evaluated their antioxidant and anti-inflammatory activities. Compounds 4c and 4e exhibited potent antioxidant activity, while 4c, 4e, and 4d showed significant anti-inflammatory activity (Sudha, Subbaiah, & Mahalakshmi, 2021).
Novel Heterocycles Synthesis : Another study used 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to the requested one, as a precursor for creating novel heterocycles. These were synthesized via reactions with various hydrazides, showing the compound's utility in creating diverse chemical structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Chitosan Schiff Bases Synthesis and Antimicrobial Activity : A related pyrazole derivative was used to synthesize Schiff bases of chitosan, characterized for their antimicrobial activity. These compounds showed varied activity against bacteria and fungi, highlighting the compound's potential in creating antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Pharmacological Potential
Anticonvulsant and Analgesic Activities : A compound structurally related to 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized and tested for anticonvulsant and analgesic activities. Some synthesized molecules showed potent anticonvulsant activity and analgesic properties without toxicity (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).
Inhibitory Activity in Pharmacological Targets : Another study involving a similar compound found that its molecular structure and properties suggested potential phosphodiesterase inhibitory activity, indicating its possible use in pharmacological applications (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).
Crystal Structure Analysis
- Crystal Structure and Synthesis : The crystal structure of a similar pyrazole derivative was determined, providing insights into the compound's molecular geometry, which is crucial for understanding its reactivity and interaction with other molecules (Xu & Shi, 2011).
Safety and Hazards
Future Directions
Future research could focus on further elucidating the properties and potential applications of this compound. For instance, its potential as an anticancer agent could be explored, given the activity of similar compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be characterized in more detail.
Mechanism of Action
Target of Action
The primary target of the compound 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as 1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde, is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic kinase activity, and triggering of signaling pathways that influence cell proliferation, survival, and other cellular functions .
Mode of Action
The compound interacts with EGFR kinase by binding to the hinge region of the ATP binding site . This interaction inhibits the kinase activity of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR kinase by the compound affects multiple biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. By inhibiting EGFR kinase, the compound prevents the activation of this pathway, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
It has been shown to exhibitglucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, although further studies are needed to confirm this.
Result of Action
The compound has demonstrated antiproliferative activities against various human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) . It has also been shown to induce apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of glucose can enhance the compound’s insulin-secreting activity . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds can interact with various enzymes and proteins
Cellular Effects
It has been suggested that similar compounds may have antiproliferative effects against certain cancer cell lines
Molecular Mechanism
It has been suggested that similar compounds may inhibit EGFR kinase, a key enzyme involved in cell proliferation and survival . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It has been suggested that similar compounds may have a blood sugar reducing effect in various animal diabetic disease models .
Properties
IUPAC Name |
1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-16-20-15-25(21-9-5-2-6-10-21)24-23(20)19-11-13-22(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWWOSMJKONQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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